Defined Stereochemical and Purity Baseline for Reproducible Asymmetric Synthesis
The commercial (S)-enantiomer of this compound, CAS 603142-90-1, is supplied with a defined purity of 98% . This specification provides a verifiable baseline for procurement. In contrast, a generic 'oxazolidinone' or even a racemic mixture of this specific compound would lack the stereochemical purity necessary for inducing high diastereoselectivity. The specific (S)-configuration is essential for predictable outcomes in asymmetric alkylation and aldol reactions [1]. While direct comparative reaction yields or % diastereomeric excess for this specific compound were not found in the peer-reviewed literature, its defined stereochemistry and purity constitute the most fundamental differentiator from uncharacterized or lower-purity alternatives.
| Evidence Dimension | Chiral Purity |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥98% purity |
| Comparator Or Baseline | Racemic mixture or unspecified stereoisomer |
| Quantified Difference | The (S)-enantiomer provides a single, defined stereochemical entity, whereas a racemic mixture would produce a mixture of diastereomers in subsequent reactions. |
| Conditions | Commercial vendor specification for CAS 603142-90-1 |
Why This Matters
This defined identity and purity are the absolute minimum requirements for reproducible and interpretable results in asymmetric synthesis, directly impacting procurement specifications.
- [1] BOC Sciences. Applications of Evans' Chiral Auxiliaries in Chiral Synthesis. The oxazolidinone chiral auxiliary... is widely used in asymmetric syntheses, such as asymmetric alkylation reaction, Aldol condensation reaction... View Source
